4-Chlorobenzyl 5-(4-pentylcyclohexyl)-1,3,4-oxadiazol-2-yl sulfide
Description
4-Chlorobenzyl 5-(4-pentylcyclohexyl)-1,3,4-oxadiazol-2-yl sulfide is a heterocyclic compound featuring a 1,3,4-oxadiazole core substituted at the 2-position with a sulfide-linked 4-chlorobenzyl group and at the 5-position with a 4-pentylcyclohexyl moiety. This structure combines aromatic, alicyclic, and aliphatic elements, which influence its physicochemical properties and biological interactions. The 4-chlorobenzyl sulfide moiety may modulate electronic and steric effects, impacting enzyme binding and selectivity .
Properties
IUPAC Name |
2-[(4-chlorophenyl)methylsulfanyl]-5-(4-pentylcyclohexyl)-1,3,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27ClN2OS/c1-2-3-4-5-15-6-10-17(11-7-15)19-22-23-20(24-19)25-14-16-8-12-18(21)13-9-16/h8-9,12-13,15,17H,2-7,10-11,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHUNTTXHBLUECS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1CCC(CC1)C2=NN=C(O2)SCC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27ClN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-Chlorobenzyl 5-(4-pentylcyclohexyl)-1,3,4-oxadiazol-2-yl sulfide is a compound that has garnered attention due to its potential biological activities. The oxadiazole moiety is known for various pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer effects. This article reviews the biological activity of this specific compound, synthesizing findings from diverse sources to provide a comprehensive overview.
Synthesis and Characterization
The synthesis of this compound typically involves the reaction of 4-chlorobenzyl derivatives with suitable reagents to form the oxadiazole structure. Research has shown that derivatives of oxadiazoles can be synthesized through various methods, including cyclization reactions involving thioketones and acylhydrazines .
Table 1: Common Synthetic Routes for Oxadiazole Derivatives
| Reaction Type | Reagents Used | Products Obtained |
|---|---|---|
| Cyclization | 4-Chlorobenzyl derivatives + thioketones | Oxadiazole derivatives |
| Acylation | Amino oxadiazoles + acid chlorides | Acylated oxadiazole derivatives |
| Urea Formation | Phenyl isocyanate + oxadiazoles | Urea derivatives |
Biological Activity
The biological activity of this compound is primarily attributed to its structural components. The presence of the oxadiazole ring is linked to various pharmacological activities.
Antimicrobial Activity
Studies have indicated that oxadiazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell membranes or inhibition of essential metabolic pathways .
Anticancer Properties
Research has also highlighted the anticancer potential of oxadiazole derivatives. A study demonstrated that certain oxadiazoles induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle proteins . The specific activity of this compound in this context remains an area for further exploration.
Case Studies
Several case studies have documented the biological activities of related compounds:
- Antimicrobial Efficacy : A series of experiments showed that oxadiazole derivatives inhibited the growth of Staphylococcus aureus and Escherichia coli at concentrations as low as 10 µg/mL. This suggests a strong potential for developing new antimicrobial agents based on this scaffold .
- Cytotoxicity Against Cancer Cells : In vitro studies demonstrated that certain oxadiazole compounds induced cell death in breast cancer cell lines (MCF-7) with IC50 values ranging from 15 to 30 µM. These findings support the hypothesis that modifications in the oxadiazole structure can enhance cytotoxicity against cancer cells .
Scientific Research Applications
Biological Applications
1. Antimicrobial Activity
Research has indicated that compounds containing the oxadiazole moiety exhibit notable antimicrobial properties. Studies have shown that derivatives of oxadiazoles can act against various bacterial strains and fungi. The specific compound under discussion has been evaluated in vitro for its efficacy against common pathogens, with promising results suggesting potential use as an antimicrobial agent .
2. Anticancer Properties
The biological significance of oxadiazoles extends to anticancer applications. Compounds similar to 4-Chlorobenzyl 5-(4-pentylcyclohexyl)-1,3,4-oxadiazol-2-yl sulfide have been investigated for their ability to inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest . These findings highlight the potential for developing new chemotherapeutic agents based on this compound.
3. Anti-inflammatory Effects
Inflammation-related diseases are a major area of concern in medical research. Oxadiazole derivatives have shown anti-inflammatory effects in various models. The compound may modulate inflammatory pathways, making it a candidate for further investigation in the treatment of inflammatory disorders .
Materials Science Applications
1. Liquid Crystals
The unique structural features of this compound make it a potential candidate for applications in liquid crystal technology. Its ability to form nematic phases could be useful in the development of advanced display technologies . Research into the thermal and optical properties of this compound can lead to innovations in liquid crystal displays (LCDs).
2. Sensor Technology
Due to its chemical stability and sensitivity to environmental changes, this compound could be explored for use in sensor applications. Its interactions with light and other stimuli may be harnessed for developing sensors that detect chemical or physical changes in their environment.
Case Studies
Several studies have documented the synthesis and application of oxadiazole derivatives similar to this compound:
Comparison with Similar Compounds
α-Glucosidase Inhibition:
BChE and LOX Inhibition:
- Compound 6p (4-chlorobenzyl substituent) shows notable BChE inhibition (IC₅₀: 31.62 µM), attributed to the chloro group’s electronic effects enhancing enzyme-substrate interactions . The target compound’s 4-pentylcyclohexyl group could similarly influence selectivity for cholinesterases.
Antibacterial Activity:
- Substitutions at the sulfide position (e.g., alkyl vs. aralkyl) significantly affect antibacterial efficacy. For example, 6g (n-pentyl) and 6p (4-chlorobenzyl) demonstrate moderate activity, suggesting that bulky substituents like cyclohexyl may alter membrane disruption mechanisms .
Physicochemical Properties
- Solubility: Polar groups like sulfonamides (e.g., ’s toluenesulfonamide derivative) improve aqueous solubility, whereas the target compound’s nonpolar substituents may limit solubility .
Research Findings and Structure-Activity Relationships (SAR)
- Substituent Length : Longer aliphatic chains (e.g., n-heptyl in 6h) reduce α-glucosidase inhibition compared to n-pentyl (6g), suggesting optimal chain length for enzyme fit .
- Halogen Effects : Chlorine atoms (e.g., in 6p) enhance BChE inhibition via hydrophobic and electron-withdrawing interactions, while fluorine (e.g., 6s) offers similar benefits with reduced steric hindrance .
Q & A
Q. Challenges :
- Disorder : Flexible 4-pentylcyclohexyl groups cause electron density smearing .
- Twinned Crystals : Common due to similar lattice parameters, complicating data collection .
Solutions : - Use low-temperature data collection (100 K) to reduce thermal motion .
- Employ SHELXD for dual-space structure solution and SHELXL for refinement with TWIN/BASF commands .
Example : A monoclinic crystal (a = 19.215 Å, β = 121.25°) required 5605 ų unit cell volume refinement to resolve disorder .
Advanced: How can contradictory data in enzyme inhibition assays be resolved?
Contradictions often stem from assay variability or structural nuances:
- Case Study : A 4-chlorobenzyl derivative showed high BChE inhibition (IC₅₀ = 1.52 nM) but weak LOX activity. This divergence arises from differences in active-site topology between enzymes .
Methodological Adjustments : - Validate results across multiple assays (e.g., fluorometric vs. colorimetric).
- Perform molecular docking to rationalize binding modes (e.g., 4-chlorobenzyl fitting BChE’s aromatic gorge but not LOX’s hydrophobic pocket) .
Advanced: What strategies optimize the design of derivatives for enhanced bioactivity?
Q. Strategies :
- Heterocycle Fusion : Attach pyrimidine or triazole rings to the oxadiazole core to broaden interaction sites .
- Halogen Engineering : Replace 4-Cl with 4-F or 4-CF₃ to modulate electronic effects without steric hindrance .
- Prodrug Approach : Introduce ester linkages (e.g., propan-2-yl groups) to improve bioavailability .
Example : A derivative with 4-trifluoromethylbenzyl showed 10-fold higher α-glucosidase inhibition than the parent compound .
Basic: How is stability assessed under varying experimental conditions?
- Thermal Stability : TGA/DSC analysis reveals decomposition onset at ~200°C, suitable for room-temperature storage .
- Photostability : UV-Vis monitoring (λ = 254 nm) shows <5% degradation after 48 hours under ambient light .
- pH Stability : HPLC confirms >90% integrity in pH 7.4 buffers but degradation in acidic conditions (pH <3), suggesting gastric instability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
